molecular formula C9H8FN B6206923 5-ethyl-2-fluorobenzonitrile CAS No. 1369938-50-0

5-ethyl-2-fluorobenzonitrile

Cat. No.: B6206923
CAS No.: 1369938-50-0
M. Wt: 149.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-fluorobenzonitrile: is an organic compound with the molecular formula C9H8FN . It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the fifth position and a fluorine atom at the second position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-fluorobenzonitrile typically involves the fluorination of 5-ethylbenzonitrile. One common method is the direct fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Ethyl-2-fluorobenzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or an alkoxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: 5-ethyl-2-aminobenzonitrile.

    Reduction: 5-ethyl-2-fluorobenzylamine.

    Oxidation: 5-ethyl-2-fluorobenzoic acid.

Scientific Research Applications

Chemistry: 5-Ethyl-2-fluorobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-ethyl-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of an ethyl group.

    5-Bromo-2-fluorobenzonitrile: Similar structure but with a bromine atom instead of an ethyl group.

    2-Fluoro-5-aminobenzonitrile: Similar structure but with an amino group instead of an ethyl group.

Uniqueness: 5-Ethyl-2-fluorobenzonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis and research.

Properties

CAS No.

1369938-50-0

Molecular Formula

C9H8FN

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.